

Technical Support Center: Ba₁₆As₁₁ Crystal Structure

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Compound of Interest		
Compound Name:	Barium arsenide	
Cat. No.:	B1516537	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Ba₁₆As₁₁ crystal structure. Our aim is to help you navigate the complexities of its synthesis and characterization, particularly in managing its inherent structural disorder.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the disorder in the Ba16As11 crystal structure?

A1: The disorder in Ba₁₆As₁₁ is a hallmark of its crystal structure and is primarily characterized by the split occupancy of certain arsenic (As) atomic sites. Specifically, the As1 and As6 atoms are disordered and occupy split positions within distorted square prisms and antiprisms formed by barium (Ba) atoms.[1] This means that these arsenic atoms do not sit in a single, well-defined position but are distributed over two closely spaced sites, referred to as As1A/As1B and As6A/As6B.[1]

Q2: What is the crystal system and space group of Ba₁₆As₁₁?

A2: The Ba₁₆As₁₁ crystal structure is heavily disordered and has been solved in the tetragonal crystal system with the space group $P\overline{4}2_1m.[1]$

Q3: Why is the Zintl concept application to Ba16As11 not straightforward?



A3: The significant increase in disorder within the Ba₁₆As₁₁ structure complicates a simple application of the Zintl concept.[1] The presence of homoatomic As₁B-As₁B and As₆A-As₆A bonds, along with deviations from the ideal "16-11" composition, are necessary to achieve a charge-balanced composition.[1] The charge can be rationalized as (Ba²⁺)₁₆(As₃-)_{9.87}([As₂]⁴⁻)_{0.60}(h⁺)_{0.01}, where h⁺ represents an electron hole.[1]

Q4: What are the electronic properties of Ba₁₆As₁₁?

A4: Electronic structure calculations indicate that Ba₁₆As₁₁ exhibits narrow bandgap semiconducting behavior.[1] The calculated bandgap for this material is 0.33 eV.[1] However, the severe disorder of multiple Ba and As sites complicates the study of its electronic structure, often requiring the use of a simplified structural model for calculations.[1]

Troubleshooting Guide

Problem 1: My synthesis of Ba₁₆As₁₁ consistently yields a mixed product, primarily with Ba₄As₃. How can I improve the purity of my sample?

Answer:

The synthesis of Ba₁₆As₁₁ is known to often produce a mixed product with Ba₄As₃ due to the nearly identical Ba:As ratio for both compounds.[1] While achieving a perfectly single-phase sample is challenging, the following steps, based on successful synthesis protocols, can help maximize the yield of Ba₁₆As₁₁:

- Stoichiometry Control: Precisely weigh the stoichiometric combination of barium (Ba) and arsenic (As). The total mass of the reactants for a single reaction should be around 500 mg. [1]
- Containment: Use a 3/8" outer diameter niobium tube to contain the reactants. This tube should be arc-welded shut under an argon atmosphere to prevent oxidation. The sealed niobium tube should then be enclosed in an evacuated fused silica ampoule for additional protection during heating.[1]
- Heating Profile: A specific temperature profile is crucial. The recommended profile is as follows:



- Heat the ampoule to 1100 °C at a rate of 100 °C/h.[1]
- Hold the temperature at 1100 °C for 20 hours.[1]
- Cool down to 100 °C at a rate of 5 °C/h.[1]
- After cooling, the furnace can be turned off and the sample retrieved.[1]

Following this protocol carefully can improve the phase purity of the resulting crystals.

Problem 2: I am having difficulty refining the crystal structure of Ba₁₆As₁₁ from my single-crystal X-ray diffraction data due to the high level of disorder. What is the best approach?

Answer:

Refining the heavily disordered structure of Ba₁₆As₁₁ requires a careful and systematic approach. Here are some key considerations:

- Initial Model: Start with the established structural model for the Ca₁₆Sb₁₁ archetype, as Ba₁₆As₁₁ shares this structure type, though with significantly more disorder.[1] The space group is P42₁m.[1]
- Disorder Modeling: The primary challenge is modeling the split arsenic sites (As1 and As6). These sites are split into two positions (As1A/As1B and As6A/As6B) within the columns of [Ba8] distorted square prisms and antiprisms.[1] You will need to refine the site occupancy factors (SOFs) for these split positions. For example, the As1B site has been reported with a site occupancy factor of 0.034(4).[1]
- Simplified Model for Electronic Structure: For computational analysis of the electronic structure, it is often necessary to generate a simplified structural model. This model would be composed of fully occupied atomic sites that preserve the reported bonding pattern.[1] Be aware that this simplification may lead to some inaccuracies, such as elongated As6-As6 contacts.[1]

Quantitative Data Summary



Parameter	Value	Reference
Crystal System	Tetragonal	[1]
Space Group	P421m	[1]
Lattice Parameter (a)	12.8944(12) Å	[1]
Lattice Parameter (c)	11.8141(17) Å	[1]
Calculated Bandgap	0.33 eV	[1]
As1B Site Occupancy	0.034(4)	[1]

Experimental Protocols

Synthesis of Ba₁₆As₁₁ Single Crystals

This protocol is adapted from the successful synthesis of Ba₁₆As₁₁.[1]

Materials:

- Barium (Ba) pieces
- Arsenic (As) powder
- Niobium tube (3/8" OD)
- Fused silica ampoule
- · Argon gas
- Arc welder
- High-temperature furnace

Procedure:

 Preparation of Reactants: In an argon-filled glovebox, weigh stoichiometric amounts of Ba and As. The total mass should be approximately 500 mg.



- Encapsulation: Place the weighed reactants into a niobium tube.
- Sealing: Seal the niobium tube by arc-welding it shut under an argon atmosphere.
- Secondary Encapsulation: Place the sealed niobium tube inside a fused silica ampoule and evacuate the ampoule.
- Heat Treatment: Place the sealed ampoule in a programmable furnace and apply the following temperature program:
 - Ramp up to 1100 °C at a rate of 100 °C/h.
 - Dwell at 1100 °C for 20 hours.
 - Cool down to 100 °C at a rate of 5 °C/h.
- Sample Recovery: Once the furnace has cooled to room temperature, carefully remove the ampoule and break it to retrieve the niobium tube. The niobium tube can then be cut open to access the Ba₁₆As₁₁ crystals.

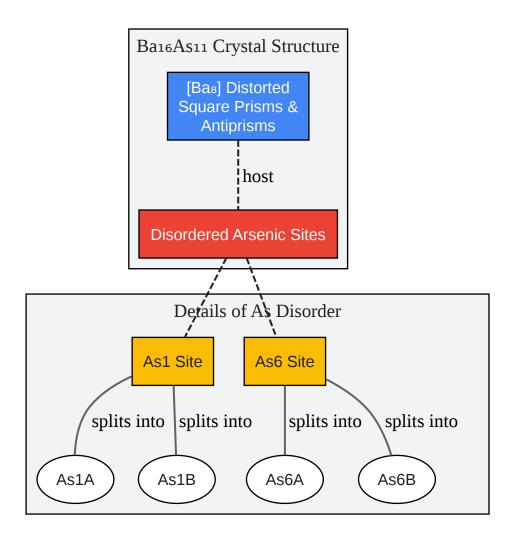
Visualizations



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Caption: Experimental workflow for the synthesis of Ba₁₆As₁₁ single crystals.





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Caption: Logical relationship of disorder in the Ba16As11 crystal structure.

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References

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